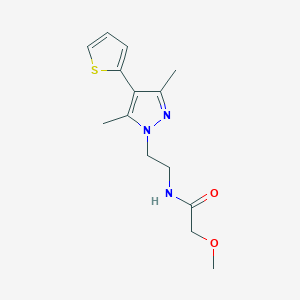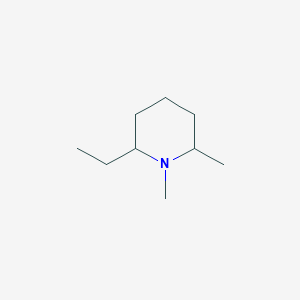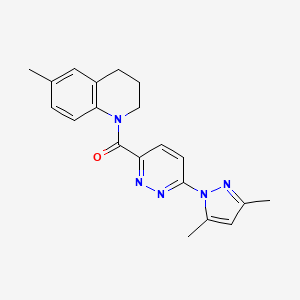![molecular formula C15H18N4O B2738533 N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide CAS No. 1197854-16-2](/img/structure/B2738533.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPAA is a small molecule that belongs to the class of amide compounds and has a molecular weight of 324.4 g/mol. In
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide as an anticancer agent involves the inhibition of the Akt/mTOR pathway, which is involved in cell survival and proliferation. N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. As an antiviral agent, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide inhibits the replication of viruses by inhibiting the activity of viral proteases, which are essential for viral replication. In material science, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide acts as a building block for the synthesis of MOFs, where it forms coordination bonds with metal ions to form a porous structure. In catalysis, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide acts as a ligand for the synthesis of chiral catalysts, where it forms a complex with a metal ion to catalyze asymmetric reactions.
Biochemical and physiological effects
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising anticancer agent. N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has also been shown to have low cytotoxicity towards normal cells, making it a potential antiviral agent. In material science, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been shown to form highly porous MOFs, which have potential applications in gas storage and separation. In catalysis, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been shown to form highly active chiral catalysts, which have potential applications in asymmetric synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide in lab experiments include its high selectivity towards cancer cells, low toxicity towards normal cells, and potential applications in various fields. The limitations of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide in lab experiments include its low solubility in water, which may limit its bioavailability, and its high cost, which may limit its availability for research.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide. In medicinal chemistry, further studies are needed to optimize the structure of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide for its potential applications as an anticancer and antiviral agent. In material science, further studies are needed to explore the potential applications of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide-based MOFs in gas storage and separation. In catalysis, further studies are needed to explore the potential applications of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide-based chiral catalysts in asymmetric synthesis. Overall, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has shown great potential for its applications in various fields, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide involves the reaction of 3-cyanophenylamine with N-(1-cyano-1,2-dimethylpropyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide as a white crystalline solid with a yield of 50-60%. The purity of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has shown promising results as an anticancer agent, where it inhibits the growth of cancer cells by inducing apoptosis. N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has also been studied for its potential applications as an antiviral agent, where it inhibits the replication of viruses such as HIV and HCV. In material science, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been used as a ligand for the synthesis of chiral catalysts, which have potential applications in asymmetric synthesis.
Eigenschaften
IUPAC Name |
2-(3-cyanoanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11(2)15(3,10-17)19-14(20)9-18-13-6-4-5-12(7-13)8-16/h4-7,11,18H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNGRUJWAKUOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2738450.png)
![N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B2738451.png)
![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2738454.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)








![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)